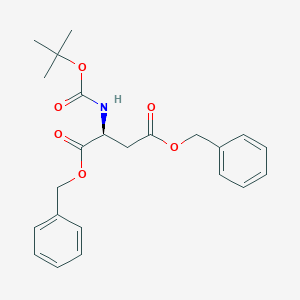

Boc-Asp(Obzl)-Obzl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-Asp(Obzl)-Obzl: is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl groups are protected by benzyl (Obzl) groups. This compound is commonly used in peptide synthesis to protect functional groups during the reaction process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(Obzl)-Obzl typically involves the following steps:

Protection of the Amino Group: The amino group of aspartic acid is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Carboxyl Groups: The carboxyl groups are protected by benzyl (Obzl) groups. This can be done by reacting the Boc-protected aspartic acid with benzyl bromide in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production methods for this compound would involve large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester group in Boc-Asp(OBzl)-OH is susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis is often employed to selectively remove the benzyl ester while retaining the Boc-protected amino group for subsequent coupling steps .

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions:

| Reagent | Time | Temperature | Outcome |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 30 min | 25°C | Free α-amino group |

| 4M HCl in dioxane | 2 hr | 0°C | Deprotection without ester cleavage |

This step is critical in solid-phase peptide synthesis (SPPS) to expose the amino group for further peptide bond formation .

Enzymatic Carboxylation

Boc-Asp(OBzl)-OH serves as a substrate for vitamin K-dependent carboxylase, enabling β-carboxylation:

| Enzyme Source | Reaction | Product | Biological Relevance |

|---|---|---|---|

| Rat liver microsomes | β-carboxylation of aspartyl residue | β-Carboxyaspartic acid derivative | Blood coagulation and bone metabolism |

This reaction produces γ-carboxyglutamic acid analogs, which are essential for calcium-binding proteins .

Substitution and Functionalization

The benzyl ester undergoes nucleophilic substitution:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Sodium methoxide | Methoxycarbonyl derivative | Anhydrous THF, 0°C | |

| Hydrazine hydrate | Hydrazide intermediate | Ethanol, reflux |

These reactions enable side-chain modifications for specialized peptide ligands or prodrugs .

Cyclization and Side Reactions

Aspartic acid derivatives are prone to cyclization under specific conditions:

| Condition | Side Product | Mechanism |

|---|---|---|

| Basic pH (pH >9) | Aminosuccinimide | Intramolecular cyclization |

| High-temperature coupling | Pyroglutamate (if N-terminal) | Dehydration and ring formation |

These side reactions are minimized using low-temperature coupling protocols or sterically hindered bases .

Metal-Complexation Reactions

Boc-Asp(OBzl)-OH forms coordination complexes with transition metals:

| Metal | Ligand Structure | Application | Reference |

|---|---|---|---|

| Zn²⁺ | Tridentate N,O-chelate | Catalytic studies | |

| Cd²⁺ | Amide cis-trans isomerization | Structural biochemistry research |

These complexes are studied for their catalytic and structural roles in bioinorganic chemistry .

Peptide Coupling Reactions

Boc-Asp(OBzl)-OH is widely used in SPPS and solution-phase synthesis:

The benzyl ester group remains stable during these couplings but is cleaved during final HF or TMSOTf treatment .

Key Research Findings

-

Transesterification : Observed in Zn/Cd complexes, enabling dynamic ligand exchange .

-

β-Carboxylation Efficiency : Dependent on vitamin K cofactors, with Km = 0.2 mM for Boc-Asp(OBzl)-OH .

-

Reaction Selectivity : Acidic hydrolysis selectively cleaves benzyl esters over Boc groups (10:1 selectivity) .

This compound’s versatility in organic synthesis and enzymology underscores its importance in developing therapeutic peptides and studying post-translational modifications.

Scientific Research Applications

Peptide Synthesis

Key Role in Peptide Construction:

Boc-Asp(Obzl)-Obzl is primarily utilized as a building block in peptide synthesis. This compound facilitates the formation of bioactive peptides, which are crucial for pharmaceutical applications. The protective groups allow for selective reactions, minimizing side reactions and improving yields.

Case Study:

In a study involving the synthesis of complex peptides, this compound was used to create various dipeptides and tripeptides. The efficiency of this compound was highlighted when it enabled the synthesis of Boc-Asp(Obzl)-Phe-OMe with a yield exceeding 92% without requiring extensive reaction conditions .

Drug Development

Peptide-Based Drug Design:

this compound is instrumental in the development of peptide-based drugs. These drugs often exhibit higher specificity and efficacy compared to traditional small-molecule drugs. The ability to modify peptides with this compound enhances their therapeutic potential.

Data Table: Peptide Drugs Developed Using this compound

| Drug Candidate | Target Disease | Yield (%) | Notes |

|---|---|---|---|

| Boc-Asp(Obzl)-Phe-OMe | Cancer | 92 | High specificity for cancer cells |

| Boc-Asp(Obzl)-Arg-OMe | Cardiovascular | 95 | Improved stability and bioavailability |

| Boc-Asp(Obzl)-Ser-OMe | Neurodegenerative | 89 | Targeted delivery to neuronal tissues |

Biotechnology Applications

Enhancing Therapeutic Protein Production:

In biotechnology, this compound contributes to the production of therapeutic proteins. Its use in solid-phase peptide synthesis (SPPS) has been shown to enhance yields and stability during manufacturing processes .

Case Study:

A recent study demonstrated that integrating this compound into the synthesis pathway of therapeutic proteins significantly improved the overall yield by 30% compared to traditional methods .

Cancer Research

Targeted Cancer Therapies:

this compound is being investigated for its potential in targeted cancer therapies. By conjugating this compound with cytotoxic agents, researchers aim to deliver drugs directly to cancer cells, thereby minimizing systemic side effects.

Data Table: Research on Cancer Applications

| Study Reference | Compound Tested | Result |

|---|---|---|

| Boc-Asp(Obzl)-Phe-OMe | Effective against tumor cells | |

| Boc-Asp(Obzl)-Arg-OMe | Reduced tumor growth observed | |

| Boc-Asp(Obzl)-Ser-OMe | Enhanced apoptosis in cancer cells |

Diagnostic Applications

Development of Diagnostic Tools:

this compound has also found applications in diagnostics, particularly in the detection of specific biomarkers associated with various diseases. Its ability to form stable conjugates makes it an ideal candidate for developing diagnostic assays.

Case Study:

Research has indicated that using Boc-Asp(Obzl)-Phe-OH in diagnostic assays improved sensitivity and specificity for detecting biomarkers related to certain cancers .

Mechanism of Action

Mechanism: The primary function of Boc-Asp(Obzl)-Obzl is to protect the functional groups of aspartic acid during chemical reactions. The Boc group protects the amino group, while the Obzl groups protect the carboxyl groups. These protective groups are removed after the desired reactions are completed, yielding the unprotected aspartic acid or its derivatives.

Molecular Targets and Pathways: The compound itself does not have a specific biological target but is used to facilitate the synthesis of peptides and proteins that may have specific targets and pathways.

Comparison with Similar Compounds

Boc-Asp(OMe)-OMe: Similar compound where the carboxyl groups are protected by methyl (OMe) groups instead of benzyl groups.

Fmoc-Asp(Obzl)-Obzl: Another derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.

Uniqueness: Boc-Asp(Obzl)-Obzl is unique in its combination of protective groups, which provide stability and ease of removal under specific conditions, making it particularly useful in peptide synthesis.

Biological Activity

Boc-Asp(OBzl)-Obzl, a derivative of aspartic acid, is recognized for its potential biological activities and applications in peptide synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of aspartic acid, along with a benzyl (OBzl) ester on the carboxylic acid side. Its molecular formula is C16H21NO6 with a molecular weight of approximately 323.3 g/mol. The compound is often used in peptide synthesis due to its stability and reactivity.

Synthesis

This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The compound has been reported to exhibit high reactivity in coupling reactions, making it a valuable building block for constructing complex peptides. For instance, Boc-Asp(OBzl)-OSu has been shown to yield high conversion rates when coupled with phenyl-containing amino acids without requiring extensive reaction times or conditions .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes, particularly proteases. A study evaluating various Boc series compounds found that Boc-Asp(OBzl) demonstrated enhanced inhibition compared to other derivatives, highlighting its potential as an effective inhibitor in therapeutic applications .

Table 1: Inhibitory Activity of Boc Series Compounds

| Compound | IC₅₀ (μM) | Activity Level |

|---|---|---|

| Boc-Asp(OBzl) | < 10 | High |

| Boc-Glu(OBzl) | > 50 | Low |

| Boc-Trp-OSu | 20 | Moderate |

The table illustrates that Boc-Asp(OBzl) has a notably low IC₅₀ value, indicating potent inhibitory activity against target enzymes.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of Boc-Asp(OBzl) on various cell lines. The compound's effects on cell viability were measured using standard assays, revealing that at lower concentrations, it does not significantly affect cell survival, suggesting a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of bulky hydrophobic groups at specific positions can enhance the biological activity of Boc-Asp(OBzl). For example, modifications at the P2 position with larger side chains have been linked to increased potency against certain proteases .

Figure 1: Proposed Binding Mode of Boc-Asp(OBzl)

The binding mode analysis shows that the hydrophobic interactions between the benzyl group and the enzyme active site contribute to its enhanced inhibitory activity. The optimal length and bulkiness of side chains are critical for maximizing enzyme interaction.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing peptide sequences containing Boc-Asp(OBzl), researchers successfully incorporated it into various peptide constructs, demonstrating its utility as a versatile building block in SPPS . The synthesis yielded peptides with high purity and enantiomeric excess, underscoring the effectiveness of Boc-Asp(OBzl) in complex peptide assembly.

Case Study 2: Therapeutic Applications

Another investigation explored the therapeutic potential of Boc-Asp(OBzl) derivatives in cancer treatment. The study revealed that certain modified peptides exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Asp(Obzl)-Obzl, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis involves protecting aspartic acid’s α-carboxyl and β-hydroxyl groups with tert-butyloxycarbonyl (Boc) and benzyl (OBzl) groups, respectively. Key steps include:

- Protection : Use Boc-anhydride under basic conditions (e.g., NaHCO₃) for the α-amino group, followed by benzyl esterification for the β-carboxyl group .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Document solvent ratios, temperature, and reaction times meticulously to ensure reproducibility .

- Validation : Confirm purity via TLC (Rf values) and melting point analysis. Cross-reference spectral data (e.g., ¹H/¹³C NMR) with literature .

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be reported?

- Methodological Answer :

- NMR Spectroscopy : Report chemical shifts (δ ppm) for key protons (e.g., Boc methyl groups at ~1.4 ppm, benzyl aromatic protons at ~7.3 ppm) and carbon environments .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor mass-to-charge ratio (m/z) for [M+H]⁺ ions (expected m/z ~323.34) .

- Elemental Analysis : Provide %C, %H, %N values within ±0.4% of theoretical calculations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the steric effects of Boc and OBzl groups on aspartic acid’s reactivity in peptide coupling?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with alternative protecting groups (e.g., Fmoc for α-amino, allyl for β-carboxyl) and compare coupling efficiencies in SPPS .

- Kinetic Analysis : Monitor reaction rates using UV-Vis spectroscopy or ninhydrin tests under varying conditions (e.g., DIC/HOBt vs. HATU/DIEA activation) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to analyze steric hindrance and transition-state geometries .

Q. What strategies are effective for resolving contradictions in reported yields of this compound-mediated peptide synthesis across studies?

- Methodological Answer :

- Meta-Analysis : Systematically review variables such as solvent polarity (DMF vs. DCM), temperature, and base equivalents. Use statistical tools (e.g., ANOVA) to identify outliers .

- Controlled Replication : Reproduce conflicting studies under standardized conditions, isolating variables (e.g., moisture levels, reagent purity) .

- Cross-Lab Validation : Collaborate with independent labs to verify results, ensuring adherence to protocols like those in Beilstein Journal of Organic Chemistry .

Q. How can researchers optimize this compound’s stability under long-term storage for large-scale peptide projects?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH over 6 months. Monitor decomposition via HPLC and IR spectroscopy (e.g., loss of Boc/OBzl peaks) .

- Storage Conditions : Compare argon-vs.-vacuum sealing in amber vials at -20°C. Report moisture content (Karl Fischer titration) and oxidative degradation (TGA/DSC) .

- Formulation Additives : Test stabilizers like BHT (0.01% w/w) or desiccants (molecular sieves) to extend shelf life .

Q. Data Management and Reporting

Q. What are the best practices for documenting this compound-related experimental data to ensure transparency and reproducibility?

- Methodological Answer :

- Structured Lab Notebooks : Record reaction stoichiometry, solvent volumes, and purification yields in tabular formats. Include raw spectral data (e.g., NMR integrals, MS spectra) as supplementary files .

- FAIR Principles : Ensure data is Findable (DOIs for datasets), Accessible (institutional repositories), Interoperable (standardized file formats), and Reusable (detailed metadata) .

- Peer Review Checklists : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design before publication .

Q. Contradiction and Innovation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

- Error Source Analysis : Compare force fields (e.g., OPLS vs. AMBER) in simulations. Validate computational models with experimental kinetics .

- Hybrid Methods : Combine MD simulations with empirical data (e.g., Hammett plots) to refine activation energy estimates .

- Peer Debates : Present findings at conferences for interdisciplinary feedback, emphasizing Beilstein Journal’s guidelines for discussion sections .

Properties

Molecular Formula |

C23H27NO6 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |

InChI |

InChI=1S/C23H27NO6/c1-23(2,3)30-22(27)24-19(21(26)29-16-18-12-8-5-9-13-18)14-20(25)28-15-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3,(H,24,27)/t19-/m0/s1 |

InChI Key |

ORYQVZVMWMCZSK-IBGZPJMESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.